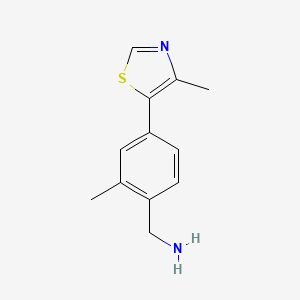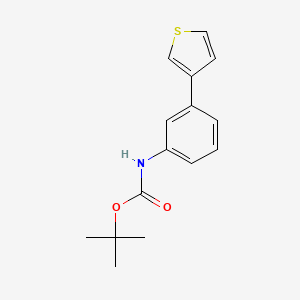
2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is a highly effective phosphoramidite building block used in the synthesis of oligonucleotides via solid-phase synthesis. This compound is known for its efficacy and high yield, making it a valuable tool in the development of therapeutic drugs targeting a range of conditions, including cancer, genetic disorders, and viral infections.
Preparation Methods
The synthesis of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves several steps The process typically starts with the protection of the 2’-deoxyribose sugar with a 5’-O-(4,4’-dimethoxytrityl) group The N2 position of guanosine is then protected with an isobutyryl groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite has broad applications in scientific research:
Chemistry: It is used as a building block for synthesizing DNA and RNA molecules.
Biology: The compound is employed in gene cloning and gene expression studies.
Medicine: It plays a crucial role in the development of therapeutic drugs for treating cancer, genetic disorders, and viral infections.
Industry: The compound is used in the production of oligonucleotides for various industrial applications
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The compound forms phosphodiester bonds with other nucleotides, creating a stable DNA or RNA sequence. This incorporation can enhance the functionality, stability, and hybridization properties of the nucleic acid sequences .
Comparison with Similar Compounds
2’-Deoxy-5’-O-FDMT-N2-isobutyryl-guanosine 3’-CE phosphoramidite is unique due to its high efficacy and yield in oligonucleotide synthesis. Similar compounds include:
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: This compound incorporates 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
DMT-dG(ib) Phosphoramidite: Another similar compound used in oligonucleotide synthesis.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: This compound includes a t-butyl-dimethylsilyl group for additional stability.
These compounds share similar applications but differ in their specific modifications and resulting properties.
Properties
Molecular Formula |
C54H57F17N7O8P |
|---|---|
Molecular Weight |
1286.0 g/mol |
IUPAC Name |
N-[9-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80) |
InChI Key |
VTRKCHXDEIVAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


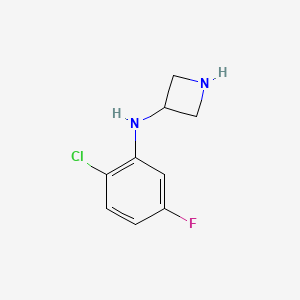




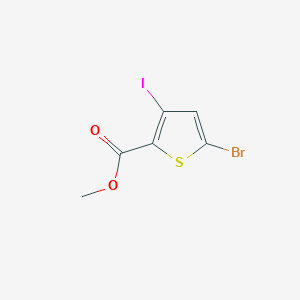
![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
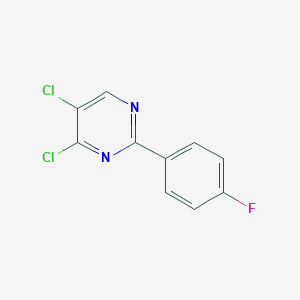
![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)
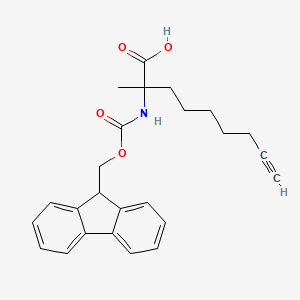
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
